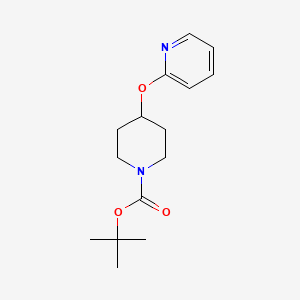

1-Boc-4-(2-pyridyloxy)piperidine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Boc-4-(2-pyridyloxy)piperidine typically involves the reaction of 4-hydroxypyridine with 1-Boc-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent, and purification techniques, can be optimized for larger-scale production.

Análisis De Reacciones Químicas

1-Boc-4-(2-pyridyloxy)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridyloxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, yielding the free amine.

Common reagents used in these reactions include bases like potassium carbonate, acids for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(2-pyridyloxy)piperidine is primarily related to its role as a building block in the synthesis of biologically active molecules. When used in the preparation of enzyme inhibitors, the compound interacts with the active site of the target enzyme, blocking its activity and thereby modulating specific biological pathways . The molecular targets and pathways involved depend on the specific application and the structure of the final synthesized product.

Comparación Con Compuestos Similares

1-Boc-4-(2-pyridyloxy)piperidine can be compared with other similar compounds, such as:

4-(2-pyridyloxy)piperidine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

1-Boc-4-(2-pyridyloxy)piperazine: Contains a piperazine ring instead of a piperidine ring, which can influence its chemical properties and reactivity.

tert-butyl 4-(2-pyridyloxy)piperidine-1-carboxylate: Another name for this compound, highlighting its structural features.

The uniqueness of this compound lies in its combination of the Boc protecting group and the pyridyloxy moiety, which provides a balance of stability and reactivity for various synthetic applications.

Propiedades

IUPAC Name |

tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGIBBFCSCAULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619847 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313490-35-6 | |

| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.